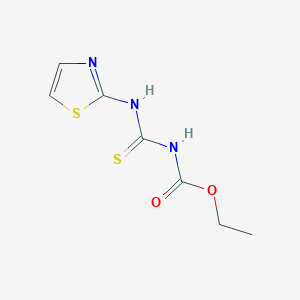

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

Vue d'ensemble

Description

Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their applications in medicinal chemistry. Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate is a compound that falls within this category, although it is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives and their synthesis, which can provide insights into the general behavior and characteristics of related compounds .

Synthesis Analysis

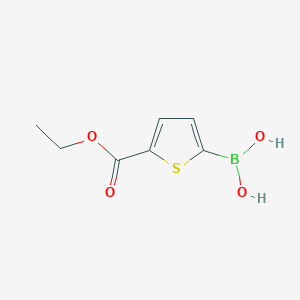

The synthesis of thiazole derivatives often involves cyclization reactions and interactions with different reagents. For instance, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate is synthesized and crystallizes in the monoclinic crystal system, indicating a structured approach to its formation . Similarly, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate is synthesized through a reaction involving ammonium thiocyanate and ethyl 3-aminobut-2-enoate . These methods reflect the complexity and specificity required in synthesizing such compounds, which would likely apply to the synthesis of this compound as well.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using various spectroscopic methods and crystallography. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined and optimized using DFT calculations, which is a common technique for understanding the electronic structure of molecules . The molecular packing and intermolecular interactions can be visualized through Hirshfeld surface analysis, as seen in the same study .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including elimination reactions as studied in the gas-phase elimination reaction of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate . The study of such reactions provides insights into the reactivity and stability of these compounds, which is essential for their practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their synthesis and molecular structure. For instance, the HOMO-LUMO gap obtained from quantum chemical computations gives an idea about the chemical reactivity and stability of the compound . The molecular electrostatic potential map can indicate the electrophilic and nucleophilic sites within the molecule, which are crucial for predicting its behavior in chemical reactions .

Applications De Recherche Scientifique

Anticancer Applications

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate compounds have been explored for their potential as anticancer agents. For instance, Nadhum and Mohammed (2020) synthesized compounds from the conjugation of 6-mercataptopurine or 2-aminothiazole with N-aminophthalimide using dithiocarbamate as a spacer, and these compounds have been characterized for potential use as anticancer agents (Nadhum & Mohammed, 2020).

Antimicrobial and Antifungal Activities

The application of this compound in antimicrobial and antifungal treatments has been documented. Khidre and Radini (2021) synthesized a novel series of substituted derivatives and assessed their antimicrobial activities, showcasing their potential in combating microbial infections (Khidre & Radini, 2021).

Antiviral Potential

There's significant research into the antiviral properties of these compounds. Abdalla et al. (2016) synthesized novel thiazoles and 1,3-thiazine derivatives, finding some with strong to moderate potency against the rabies virus (Abdalla et al., 2016).

Application in Synthesis and Characterization

These compounds are also valuable in the synthesis and characterization of new chemicals. Saleh, Abdelhamid, and Hassaneen (2020) explored the synthesis and antimicrobial activity of new thiazole and thiadiazole derivatives via ethyl pyruvate (Saleh et al., 2020).

Inhibitors for Protein-Tyrosine Phosphatase

This compound derivatives have been tested as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), important for understanding cellular signaling pathways (Navarrete-Vázquez et al., 2012).

Applications in Organic Chemistry

Albreht et al. (2009) demonstrated the use of these compounds in the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various derivatives, showing their relevance in organic chemistry research (Albreht et al., 2009).

Potential in MAP Kinase Inhibition

These compounds have been considered in the design of inhibitors for MAP kinase p38α, a target in the development of anti-inflammatory drugs (Getlik et al., 2012).

Safety and Hazards

The safety data sheet for Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate suggests that it should not be released into the environment . In case of exposure, the recommended first aid measures include removing the victim to fresh air if inhaled, washing skin with copious amounts of water if there is skin contact, flushing with plenty of water in case of eye contact, and washing out mouth with copious amounts of water if swallowed .

Orientations Futures

While specific future directions for Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate are not mentioned in the sources I found, thiazole derivatives have been the subject of extensive research due to their diverse biological activities . They have been explored as potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that this compound and similar compounds may have potential applications in these areas.

Propriétés

IUPAC Name |

ethyl N-(1,3-thiazol-2-ylcarbamothioyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S2/c1-2-12-7(11)10-5(13)9-6-8-3-4-14-6/h3-4H,2H2,1H3,(H2,8,9,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWXOPRCFFDKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235326 | |

| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39142-41-1 | |

| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39142-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

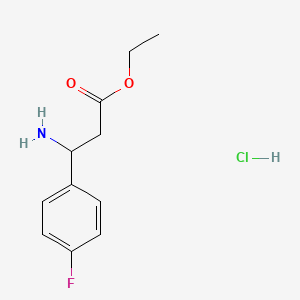

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride](/img/structure/B3021187.png)

![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)